molecular formula C8H5ClN2O5 B1295565 4-Methyl-3,5-dinitrobenzoyl chloride CAS No. 6633-28-9

4-Methyl-3,5-dinitrobenzoyl chloride

Cat. No.: B1295565
CAS No.: 6633-28-9
M. Wt: 244.59 g/mol
InChI Key: JWJRUUJJIOXOQH-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitrobenzoyl chloride is an organic compound with the molecular formula C8H5ClN2O5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 4-position and nitro groups at the 3- and 5-positions. This compound is used in various scientific experiments and has applications in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3,5-dinitrobenzoyl chloride can be synthesized through the following steps:

    Nitration of 4-methylbenzoic acid: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces nitro groups at the 3- and 5-positions of the benzene ring, forming 4-methyl-3,5-dinitrobenzoic acid.

    Conversion to acid chloride: The 4-methyl-3,5-dinitrobenzoic acid is then treated with a chlorinating agent such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2) to convert the carboxylic acid group to an acid chloride, resulting in this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and precise temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-dinitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, converting the acid chloride to the corresponding carboxylic acid

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride) are typical reducing agents.

    Hydrolysis: Aqueous sodium hydroxide or water can be used for hydrolysis reactions

Major Products Formed

    Amides, esters, or thioesters: Formed from nucleophilic substitution reactions.

    Amino derivatives: Formed from the reduction of nitro groups.

    Carboxylic acids: Formed from hydrolysis reactions

Scientific Research Applications

4-Methyl-3,5-dinitrobenzoyl chloride has several scientific research applications:

    Organic synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Analytical chemistry: It is employed in the derivatization of alcohols and amines for their identification and quantification in complex mixtures.

    Biological research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions by modifying specific amino acid residues in proteins.

    Material science: It is utilized in the preparation of functionalized polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-methyl-3,5-dinitrobenzoyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing nitro groups and the acid chloride functional group. The compound can react with nucleophiles, such as amines, alcohols, and thiols, through nucleophilic acyl substitution. The nitro groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but lacks the methyl group and the acid chloride functional group.

    4-Nitrobenzoyl chloride: Contains only one nitro group and lacks the methyl group.

    3-Nitrobenzoyl chloride: Contains only one nitro group and lacks the methyl group .

Uniqueness

4-Methyl-3,5-dinitrobenzoyl chloride is unique due to the presence of both the methyl group and two nitro groups, which enhance its reactivity and make it a versatile reagent in organic synthesis and analytical chemistry. The combination of these functional groups allows for specific and selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

4-methyl-3,5-dinitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJRUUJJIOXOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288571
Record name 4-methyl-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-28-9
Record name NSC56673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-3,5-dinitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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